3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride (EFBC) is a type of aromatic compound that is widely used in the synthesis of organic compounds. It is a versatile and highly reactive compound that is used in a variety of laboratory experiments and research applications.
Scientific Research Applications
Green Methodology in Organic Synthesis
- Application: Efficient and selective benzoylation of nucleosides and other compounds like phenols and aromatic amines using a benzoyl cyanide-ionic liquid combination as an alternative to conventional pyridine-benzoyl chloride systems. This approach offers a 'green' methodology with mild reaction conditions (Prasad et al., 2005).
Derivatization for Chromatographic Analysis
- Application: Employing benzoyl chloride derivatives as sensitive fluorescent derivatization reagents for hydroxyl and amino compounds, facilitating enhanced detection in thin-layer or high-performance liquid chromatography (Tsuruta & Kohashi, 1987).
Synthesis of Fluorinated Compounds
- Application: Oxidation of fluorobenzyl derivatives to produce compounds like p-fluorobenzaldehyde and p-fluorobenzoic acid, with studies on optimizing conditions to increase yields (Conte et al., 1998).
Development of Protecting Groups in Organic Synthesis
- Application: Introduction of new benzyl ether-type protecting groups for alcohols, with the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group being an example. These groups offer stability and are compatible with various synthesis processes (Crich, Li, & Shirai, 2009).
Synthesis and Characterization of Phosphazenes
- Application: Preparation of oxime-cyclophosphazenes and their reaction with various benzoyl chlorides, contributing to the synthesis of hexa and pentasubstituted compounds. This research expands the understanding of phosphazene chemistry (Çil, Arslan, & Görgülü, 2006).
Use in Carbohydrate Chemistry
- Application: The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group derived from 4-fluorobenzyl alcohol used for protecting hydroxyl groups in carbohydrate synthesis. Demonstrates the versatility of benzoyl derivatives in specialized organic syntheses (Spjut, Qian, & Elofsson, 2010).
Advanced Organic Reactions Involving Tertiary Amines
- Application: Studies of reactions between aromatic N-oxides and alkoxyindoles in the presence of acylating agents, such as benzoyl chloride. This research adds to the understanding of complex organic reaction mechanisms (Hamana & Kumadaki, 1971).
Solvolysis Studies in Organic Chemistry
- Application: Investigating the influence of the ortho effect in the solvolyses of substituted benzoyl chlorides. This research contributes to the broader understanding of reaction kinetics and mechanisms in organic solvents (Park & Kevill, 2012).
properties
IUPAC Name |
3-ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFO3/c1-2-20-15-9-11(16(17)19)7-8-14(15)21-10-12-5-3-4-6-13(12)18/h3-9H,2,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNYUFIGSIKARY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901220616 | |
Record name | 3-Ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride | |
CAS RN |
1160260-00-3 | |
Record name | 3-Ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-00-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethoxy-4-[(2-fluorophenyl)methoxy]benzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901220616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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